JG-98

Vue d'ensemble

Description

JG-98 est un inhibiteur allostérique de la protéine de choc thermique 70 (Hsp70). Il se lie étroitement à un site conservé sur Hsp70, perturbant l’interaction Hsp70-Bag3. Ce composé a suscité l’attention en raison de ses activités anticancéreuses, affectant à la fois les cellules cancéreuses et les macrophages associés à la tumeur .

Mécanisme D'action

Le mécanisme précis par lequel JG-98 exerce ses effets implique la perturbation de l’interaction Hsp70-Bag3. Les cibles moléculaires et les voies sont encore à l’étude, mais son impact sur les processus cellulaires justifie des recherches plus approfondies.

Analyse Biochimique

Biochemical Properties

JG-98 disrupts the interaction between Hsp70 and its co-chaperone Bag3 . This disruption affects both cancer cells and tumor-associated macrophages, showing anti-cancer activity . It also affects signaling pathways important for cancer development .

Cellular Effects

This compound has been shown to reduce the proliferation of various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells . It induces classical apoptosis features, including morphological changes consistent with programmed cell death and positive annexin staining .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a conserved site on Hsp70, disrupting the Hsp70-Bag3 interaction . This disruption affects signaling pathways in a Bag3-dependent (e.g., ERK) and Bag3-independent manner (e.g., Akt or c-myc), indicating multiple effects of Hsp70 inhibition .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor growth in MCF-7 breast cancer and HeLa cervical cancer mouse xenograft models

Metabolic Pathways

Given its role as an Hsp70 inhibitor, it is likely that this compound impacts the protein folding and remodeling processes that Hsp70 is involved in .

Transport and Distribution

Given its role as an Hsp70 inhibitor, it is likely that this compound interacts with the cellular machinery involved in protein folding and remodeling .

Subcellular Localization

It is known that this compound binds to a conserved site on Hsp70, disrupting the Hsp70-Bag3 interaction . This suggests that this compound may localize to areas of the cell where Hsp70 and Bag3 are present.

Méthodes De Préparation

Voies de synthèse:: Les voies de synthèse de JG-98 ne sont pas largement documentées dans la littérature. Les services de synthèse sur mesure sont disponibles pour une production rapide.

Méthodes de production industrielle:: À ce jour, il n’existe pas de méthodes de production à l’échelle industrielle établies pour this compound

Analyse Des Réactions Chimiques

JG-98 subit diverses réactions, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions restent à être entièrement élucidés. Les principaux produits formés à partir de ces réactions sont également un domaine de recherche actif.

Applications De Recherche Scientifique

JG-98 a trouvé des applications dans plusieurs domaines scientifiques :

Recherche sur le cancer : Ses propriétés anticancéreuses en font un sujet d’intérêt pour la thérapie du cancer.

Immunologie : L’impact sur les macrophages associés à la tumeur suggère des effets immunomodulateurs potentiels.

Développement de médicaments : Les chercheurs explorent this compound comme candidat médicament potentiel.

Comparaison Avec Des Composés Similaires

Alors que l’unicité de JG-98 réside dans sa liaison spécifique à Hsp70, d’autres composés similaires incluent :

- [Compound A]: [Brève description]

- [Compound B]: [Brève description]

- [Compound C]: [Brève description]

Propriétés

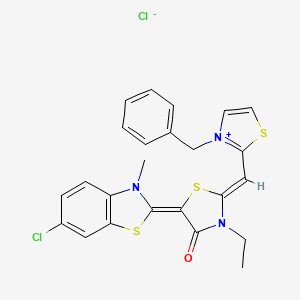

IUPAC Name |

(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPPGWXGMILTRB-HDPAMLMOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of JG-98 and how does it interact with it?

A1: this compound targets the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. It binds to an allosteric site on Hsp70, disrupting its interaction with nucleotide-exchange factors (NEFs). [, , ]

Q2: What are the downstream effects of this compound's interaction with Hsp70?

A2: By inhibiting Hsp70, this compound disrupts critical cellular processes that cancer cells rely on for survival and proliferation. This includes:

- Destabilization of oncogenic client proteins: Hsp70 stabilizes various oncogenic proteins. This compound promotes the degradation of these client proteins, including FoxM1, HuR, Akt1, and Raf1. [, , ]

- Induction of apoptosis: this compound has been shown to trigger apoptosis in various cancer cell lines, likely due to the destabilization of pro-survival client proteins. [, , , ]

- Suppression of mitochondrial bioenergetics: Studies in Medullary Thyroid Carcinoma (MTC) cells showed this compound analogs disrupt mitochondrial function, leading to apoptosis and RET downregulation. []

- Modulation of autophagy: In certain cell types, this compound can decrease autophagic flux, potentially impacting protein degradation and cellular homeostasis. [, ]

Q3: Does this compound affect mitochondrial function?

A3: Yes, research suggests this compound analogs, through inhibition of the mitochondrial chaperone mortalin (HSPA9), disrupt mitochondrial bioenergetics, leading to apoptosis in MTC cells. [, ]

Q4: How does this compound impact the stability of the Hsp70 client protein FoxM1?

A4: this compound destabilizes FoxM1, a transcription factor involved in cell cycle regulation, leading to the upregulation of downstream effectors like p21 and p27, which can inhibit cell cycle progression. []

Q5: How does inhibiting Hsp70 with this compound differ from inhibiting Hsp90?

A5: Unlike Hsp90 inhibitors that often lead to compensatory upregulation of Hsp70, this compound does not cause a similar increase in Hsp90 expression. This suggests a potential advantage for this compound in avoiding this compensatory mechanism. []

Q6: How does modifying the structure of this compound affect its activity?

A6: Research on this compound analogs has revealed key structural features influencing activity:

- Benzothiazole substitutions: Analogs with increased hydrophilicity through benzothiazole substitutions showed improved potency and metabolic stability. [, ]

- ClogP value: Lower clogP values, indicating increased hydrophilicity, correlated with better blood-brain barrier penetration and efficacy in reducing phosphorylated tau in a brain slice model. []

Q7: Have any this compound analogs shown improved properties compared to the parent compound?

A7: Yes, several analogs have demonstrated enhanced features:

- JG-231: Exhibited improved microsomal stability and effectively reduced tumor burden in an MDA-MB-231 xenograft model. []

- JG-342: Showed sub-µM LC50s against a panel of myeloma cell lines and a favorable therapeutic index compared to bone marrow stromal cells. []

Q8: What types of in vitro studies have been conducted with this compound?

A8: Numerous in vitro studies have explored this compound's effects on various cancer cell lines, including:

- Cell viability assays (e.g., XTT assay): These assays demonstrate the antiproliferative effects of this compound on cancer cells. [, ]

- Apoptosis assays (e.g., flow cytometry, ELISA): These assays confirm the ability of this compound to induce apoptosis in cancer cells. [, ]

- Western blotting: This technique has been used to assess changes in the expression of Hsp70 client proteins and markers of autophagy upon this compound treatment. [, , ]

Q9: What in vivo models have been used to study this compound?

A9: this compound and its analogs have been investigated in several in vivo models:

- Mouse xenograft models: Studies using xenograft models of breast cancer and MTC have shown that this compound analogs can inhibit tumor growth. [, ]

- Brain slice model: An ex vivo brain slice model demonstrated the ability of an analog with improved blood-brain barrier penetration to reduce phosphorylated tau accumulation. []

Q10: Are there any concerns about the toxicity of this compound?

A10: While this compound exhibits promising anticancer activity, studies have raised concerns regarding potential toxicity:

- Cardiotoxicity: Research suggests this compound can induce apoptosis and disrupt sarcomere structure in cardiomyocytes, highlighting a potential risk for cardiac side effects. [, , ]

- Skeletal muscle toxicity: Similar to its effects on cardiomyocytes, this compound has also been shown to induce apoptosis and reduce autophagy in skeletal muscle cells. []

Q11: Are there any strategies to improve the delivery of this compound to specific targets?

A11: Research into improving this compound delivery is ongoing. One approach focuses on synthesizing analogs with enhanced pharmacokinetic properties, such as improved metabolic stability and tissue penetration. [, ]

Q12: Have any biomarkers been identified to predict the efficacy of this compound?

A12: While specific biomarkers for this compound efficacy are still under investigation, some studies suggest a correlation between Hsp70 expression levels and sensitivity to this compound. []

Q13: Are there any alternative compounds or strategies being explored that target similar pathways as this compound?

A13: Yes, researchers are investigating various alternative approaches, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-nitro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514079.png)

![1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol](/img/structure/B1514090.png)

![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)

![[3,4-Diacetyloxy-5-azido-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1514120.png)

![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)